molecular formula C19H26N4O2 B5566053 4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine

4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine

Cat. No. B5566053
M. Wt: 342.4 g/mol
InChI Key: HRKFMVVMMVSUSY-UHFFFAOYSA-N
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Description

4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine, also known as JNJ-7925476, is a small molecule drug that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds similar to "4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine" have been synthesized and evaluated for their biological activities. For example, El-Subbagh et al. synthesized a series of compounds, including pyrazolo[4,3-c]pyridines, and screened them for antiviral and antitumor activities. Some of these compounds exhibited activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Coordination Chemistry and Ligands

In coordination chemistry, derivatives of pyrazolylpyridines have been used as versatile ligands for over 15 years, offering both advantages and disadvantages compared to terpyridines. These ligands have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Novel Synthesis Approaches

Research has also focused on novel synthesis methods for related compounds. Ghaedi et al. developed an efficient synthesis process for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, leading to new N-fused heterocycle products in good to excellent yields. This showcases the interest in developing new synthetic routes for such compounds, which could be applicable to "4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine" (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Antimicrobial and Tuberculosis Treatment

Jeankumar et al. designed and synthesized thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis. This indicates the potential use of similar compounds in the development of new antimicrobial agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Corrosion Inhibition

Research by Dandia et al. involved synthesizing pyrazolopyridine derivatives and studying their effect on the corrosion of mild steel in acidic environments. This showcases the potential application of such compounds in industrial settings for protecting metals against corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

(2-ethyl-5-propan-2-ylpyrazol-3-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-23-18(13-17(21-23)14(2)3)19(24)22-11-7-16(8-12-22)25-15-5-9-20-10-6-15/h5-6,9-10,13-14,16H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKFMVVMMVSUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine

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